N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide
CAS No.: 941494-36-6
Cat. No.: VC4189436
Molecular Formula: C20H31N3O4S
Molecular Weight: 409.55
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 941494-36-6 |
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Molecular Formula | C20H31N3O4S |
Molecular Weight | 409.55 |
IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C20H31N3O4S/c1-3-22-11-7-8-16(22)15-21-20(24)18-14-17(9-10-19(18)27-2)28(25,26)23-12-5-4-6-13-23/h9-10,14,16H,3-8,11-13,15H2,1-2H3,(H,21,24) |
Standard InChI Key | OWMDPSGCSJAQMJ-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide, reflects its core structure:
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Benzamide backbone: A phenyl ring substituted with a methoxy group (position 2) and a piperidylsulfonyl group (position 5).
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Side chain: An N-[(1-ethylpyrrolidin-2-yl)methyl] group attached to the carboxamide nitrogen .
Molecular Formula: C₂₁H₃₁N₃O₅S
Molecular Weight: 437.56 g/mol (calculated from PubChem data for analogous structures) .
Structural Characterization
Key structural attributes include:
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Pyrrolidine ring: A five-membered nitrogen-containing ring with an ethyl substituent at position 1 .
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Piperidylsulfonyl group: A six-membered piperidine ring linked via a sulfonyl (-SO₂-) group to the phenyl ring .
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Methoxy group: Enhances lipophilicity and influences electronic properties of the aromatic system .
Table 1: Comparative Molecular Properties of Analogous Compounds
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis is documented, analogous benzamide derivatives are typically prepared via:
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Sulfonylation: Reaction of 2-methoxy-5-hydroxybenzamide with piperidine sulfonyl chloride under basic conditions .
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Amide Coupling: Condensation of the sulfonylated benzoyl chloride with (1-ethylpyrrolidin-2-yl)methylamine using coupling agents like HATU or EDC .
Example Reaction Scheme:
Physicochemical Data
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Solubility: Predicted low aqueous solubility due to lipophilic pyrrolidine and piperidine moieties.
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pKa: The sulfonyl group confers acidity (pKa ~1.5), while the pyrrolidine nitrogen is basic (pKa ~9.0) .
Pharmacological Activity and Mechanisms
Table 2: Receptor Binding Hypotheses
Receptor | Affinity Prediction | Rationale |
---|---|---|
Dopamine D2 | Moderate | Shared benzamide backbone with sulpiride |
5-HT₃ | Low | Sulfonyl groups modulate serotonin binding |
Sigma-1 | Unlikely | No evidence in analogs |
Anticancer Applications
Piperidylsulfonyl derivatives in EP3250209B1 exhibit kinase inhibitory activity, particularly against ATR (ataxia-telangiectasia and Rad3-related kinase) . The target compound may similarly interfere with DNA damage repair pathways in cancer cells.
Proposed Mechanism:
Applications in Drug Development
Central Nervous System (CNS) Disorders
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Schizophrenia: Potential D2 antagonism could mitigate positive symptoms .
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Gastroparesis: Prokinetic effects via dopamine receptor modulation .
Oncology
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